EPZ004777 hydrochloride EPZ004777 hydrochloride EPZ004777 hydrochloride is a potent, selective DOT1L inhibitor with IC50 of 0.4 nM.IC50 value: 0.4 nM [1]Target: DOT1Lin vitro: EPZ004777 selectively inhibits cellular H3K79 methylation and inhibits expression of key MLL fusion target genes. Following DOT1L inhibition, EPZ004777 selectively inhibits proliferation of MLL-Rearranged cell lines and MLL-AF9-transformed murine hematopoietic cells. In addition, EPZ004777 also induces differentiation and apoptosis in MLL-rearranged cells [1]. EPZ004777 selectively inhibits proliferation of MLL–AF10 and CALM–AF10-transformed murine bone marrow cells [2]. DOT1L inhibition by EPZ004777 results in significantly decreased proliferation, decreased expression of MLL-AF6 target genes, and cell cycle arrest of MLL-AF6-transformed cells [3].in vivo: EPZ004777 produces potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia [1].
Brand Name: Vulcanchem
CAS No.: 1380316-03-9
VCID: VC0002748
InChI:
SMILES:
Molecular Formula: C28H41N7O4.HCl
Molecular Weight: 576.13

EPZ004777 hydrochloride

CAS No.: 1380316-03-9

Inhibitors

VCID: VC0002748

Molecular Formula: C28H41N7O4.HCl

Molecular Weight: 576.13

EPZ004777 hydrochloride - 1380316-03-9

CAS No. 1380316-03-9
Product Name EPZ004777 hydrochloride
Molecular Formula C28H41N7O4.HCl
Molecular Weight 576.13
Description EPZ004777 hydrochloride is a potent, selective DOT1L inhibitor with IC50 of 0.4 nM.IC50 value: 0.4 nM [1]Target: DOT1Lin vitro: EPZ004777 selectively inhibits cellular H3K79 methylation and inhibits expression of key MLL fusion target genes. Following DOT1L inhibition, EPZ004777 selectively inhibits proliferation of MLL-Rearranged cell lines and MLL-AF9-transformed murine hematopoietic cells. In addition, EPZ004777 also induces differentiation and apoptosis in MLL-rearranged cells [1]. EPZ004777 selectively inhibits proliferation of MLL–AF10 and CALM–AF10-transformed murine bone marrow cells [2]. DOT1L inhibition by EPZ004777 results in significantly decreased proliferation, decreased expression of MLL-AF6 target genes, and cell cycle arrest of MLL-AF6-transformed cells [3].in vivo: EPZ004777 produces potent antitumor efficacy, and significantly increases median survival in a mouse xenograft model of MLL leukemia [1].
Synonyms 1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride
Reference [1]. Daigle SR, et al. Selective killing of mixed lineage leukemia cells by a potent small-molecule DOT1L inhibitor. Cancer Cell. 2011 Jul 12;20(1):53-65.

[2]. Chen L, et al. Abrogation of MLL-AF10 and CALM-AF10-mediated transformation through genetic inactivation or pharmacological inhibition of the H3K79 methyltransferase Dot1l. Leukemia. 2013 Apr;27(4):813-22.

[3]. Deshpande AJ, et al. Leukemic transformation by the MLL-AF6 fusion oncogene requires the H3K79 methyltransferase Dot1l.Blood. 2013 Mar 28;121(13):2533-41.
Last Modified Aug 20 2021
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